Brasofensine maleate

Vue d'ensemble

Description

Le maléate de brasofensine est un inhibiteur de la recapture de la dopamine de type phényltropane qui était en développement par Bristol-Myers Squibb et NeuroSearch pour le traitement de la maladie de Parkinson et de la maladie d’Alzheimer . Il est connu pour sa capacité à inhiber le transporteur synaptique de la dopamine, augmentant ainsi les niveaux de dopamine dans le cerveau .

Méthodes De Préparation

Le maléate de brasofensine est synthétisé par une série de réactions chimiques impliquant la formation de la structure phényltropane. La voie de synthèse implique généralement les étapes suivantes:

Formation du cycle tropane : Cette étape implique la cyclisation de précurseurs appropriés pour former la structure cyclique du tropane.

Introduction du groupe dichlorophényle : Cette étape implique l’ajout du groupe dichlorophényle au cycle tropane.

Formation du groupe méthyloxime : La dernière étape implique la formation du groupe méthyloxime par une réaction avec des réactifs appropriés.

Analyse Des Réactions Chimiques

Isomerization of Methyloxime

The methyloxime group (-CH₂-N-O-) undergoes pH-dependent isomerization:

-

Conditions : Accelerated in aqueous solutions (pH 7.4, 37°C) .

-

Impact : The (Z)-isomer shows altered dopamine transporter (DAT) binding affinity, reducing pharmacological efficacy .

Demethylation Reactions

Brasofensine undergoes hepatic metabolism via cytochrome P450 enzymes:

-

O-demethylation : Cleavage of methoxy groups produces hydroxylated metabolites (M1, M2) .

-

N-demethylation : Removes methyl groups from the tropane nitrogen, forming polar derivatives .

Example :

Oxidative Degradation

Exposure to oxidizing agents (e.g., H₂O₂, O₂) leads to:

-

N-oxidation : Formation of N-oxide derivatives.

-

Aromatic ring hydroxylation : Introduces hydroxyl groups on the dichlorophenyl moiety .

Metabolic Pathways

| Reaction Type | Metabolites Formed | Enzymes Involved | Biological Half-Life |

|---|---|---|---|

| O-demethylation | M1, M2 | CYP3A4, CYP2D6 | ~24 hours (humans) |

| N-demethylation | N-desmethylbrasofensine | CYP3A4 | ~24 hours (humans) |

| Glucuronidation | Glucuronide conjugates | UGT1A1, UGT2B7 | N/A |

| Isomerization | BMS-205912 (Z-isomer) | Non-enzymatic | N/A |

Data from human pharmacokinetic studies .

Pharmacological Activity and Reaction Impact

Brasofensine’s reactions directly influence its monoamine reuptake inhibition profile:

| Transporter | EC₅₀ (nM) | Impact of Metabolites |

|---|---|---|

| DAT | 0.79 | Reduced by (Z)-isomer |

| NET | 3.13 | Minimal change |

| SERT | 18.0 | Unaffected |

Applications De Recherche Scientifique

Clinical Studies

- Safety and Tolerability : A study conducted on eight male patients with moderate Parkinson's disease assessed the safety and tolerability of brasofensine at doses ranging from 0.5 to 4 mg. The results indicated that brasofensine was well tolerated, with adverse events being generally mild, including headache and insomnia .

- Pharmacokinetics : The pharmacokinetic profile demonstrated that maximum plasma concentrations (Cmax) increased with dosage, reaching up to 3.27 ng/mL at 4 mg after four hours post-administration. The area under the curve (AUC) showed a greater than proportional increase relative to the dose, indicating a nonlinear pharmacokinetic behavior .

- Motor Performance : Despite the favorable safety profile, no significant improvements in motor performance were observed based on the Unified Parkinson's Disease Rating Scale (UPDRS) at any dose level. This highlights a potential limitation in its efficacy as a standalone treatment .

Comparative Analysis with Other Treatments

To put brasofensine's effects into context, it is useful to compare it with other treatments for Parkinson's disease:

Study on Combination Therapy

A notable study investigated brasofensine in combination with levodopa/carbidopa in patients with advanced Parkinson’s disease. The study aimed to evaluate whether brasofensine could enhance the effects of levodopa while mitigating its side effects. Preliminary findings suggested that while brasofensine was safe when combined with standard therapy, it did not significantly improve overall motor function compared to levodopa alone .

Mécanisme D'action

Le principal mécanisme d’action du maléate de brasofensine implique l’inhibition du transporteur synaptique de la dopamine. Lorsque la dopamine est libérée dans la fente synaptique, le maléate de brasofensine empêche sa réabsorption dans la cellule nerveuse source, prolongeant ainsi la période d’activité synaptique . Cela conduit à une augmentation des niveaux de dopamine dans le cerveau, ce qui peut contribuer à soulager les symptômes des maladies neurodégénératives .

Comparaison Avec Des Composés Similaires

Le maléate de brasofensine est similaire à d’autres inhibiteurs de la recapture de la dopamine tels que le méthylphénidate et la cocaïne. il se distingue par sa structure spécifique et la présence du groupe méthyloxime, qui contribue à son profil pharmacologique distinct . Des composés similaires comprennent:

Méthylphénidate : Un autre inhibiteur de la recapture de la dopamine utilisé dans le traitement du trouble déficitaire de l’attention avec hyperactivité.

Activité Biologique

Brasofensine maleate, a compound under investigation primarily for its potential in treating Parkinson's disease (PD), exhibits notable biological activity primarily through its action as a dopamine reuptake inhibitor. This article delves into the pharmacokinetics, mechanisms of action, and clinical findings related to brasofensine, supported by relevant data tables and case studies.

Brasofensine functions mainly as a dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor. By inhibiting these transporters, brasofensine increases the availability of dopamine and norepinephrine in the synaptic cleft, which is crucial for managing motor symptoms associated with Parkinson's disease.

- Dopamine Reuptake Inhibition : Brasofensine enhances dopaminergic signaling by preventing the reuptake of dopamine, thereby increasing its concentration in the brain.

- Serotonin Modulation : It also interacts with serotonin transporters, modulating serotonin levels, which can influence mood and motor control .

Pharmacokinetics

The pharmacokinetic profile of brasofensine reveals significant differences across species:

| Parameter | Rats | Monkeys | Humans |

|---|---|---|---|

| Absorption | Rapid | Rapid | 3-8 hours |

| Peak Plasma Concentration | 0.5-1 hr | 0.5-1 hr | ~24 hr |

| Half-life | ~2 hours | ~4 hours | ~24 hours |

| Major Metabolites | O- and N-demethylation; glucuronides | Similar to rats | Similar to rats |

Brasofensine undergoes extensive first-pass metabolism in humans, leading to different pharmacokinetic behaviors compared to animal models .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of brasofensine in patients with Parkinson's disease:

-

Monotherapy in Marmosets : In studies involving MPTP-lesioned common marmosets:

- A dose of 0.5 mg brasofensine significantly increased motor activity without inducing dyskinesia or hyperactivity over an 11-day treatment period .

- Higher doses (0.5, 1.0, and 2.5 mg/kg) further enhanced motor activity counts and reduced parkinsonian disability when administered alone or in combination with low-dose L-DOPA .

- Human Trials : A crossover study involving eight men with moderate PD assessed doses up to 4 mg:

Case Study Insights

A notable case study involved a randomized, double-blind trial where patients received varying doses of brasofensine alongside their regular L-DOPA treatment:

- The study aimed to measure changes in UPDRS scores and other motor function tests.

- Despite the expectation that brasofensine would enhance L-DOPA efficacy, results indicated no significant improvements in motor function tests or reduction in dyskinesia severity at any dose level tested .

Adverse Effects

The safety profile of brasofensine has been generally favorable:

Propriétés

Numéro CAS |

173830-14-3 |

|---|---|

Formule moléculaire |

C20H24Cl2N2O5 |

Poids moléculaire |

443.3 g/mol |

Nom IUPAC |

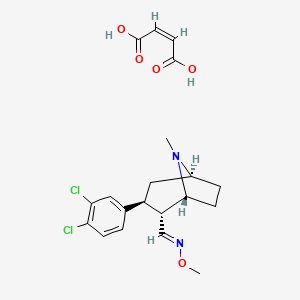

(Z)-but-2-enedioic acid;(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |

InChI |

InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12+,13+,16+;/m0./s1 |

Clé InChI |

XVXRAWKEYKMWFS-YGPNHCCBSA-N |

SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NS-2214; BMS-204756-07; NS 2214; NS2214; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.